N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide
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Overview
Description
N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide is a unique compound belonging to the class of ynamides. Ynamides are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide typically involves the conversion of N-alkyl ensulfonamides to ynamides. This process can be achieved through various methods, including the use of ynamide coupling reagents. These reagents enable efficient ester bond formation and macrolactonization while preserving the chirality of the compound . The reaction conditions often involve mild and functional group-tolerant environments, making the synthesis process highly efficient .
Industrial Production Methods
For industrial production, scalable one-step synthetic methods from inexpensive starting materials have been developed. These methods ensure the availability of ynamide coupling reagents at a reasonable cost and convenience. Additionally, water-removable ynamide coupling reagents have been developed to facilitate column-free purification of the target product .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, acids, and bases. The reaction conditions can vary, but they often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include multi-substituted enamides, which are valuable intermediates in organic synthesis. These products are often obtained with high chemo-, regio-, and stereoselectivity .
Scientific Research Applications
N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide involves its ability to form highly reactive intermediates, such as keteniminium ions, upon protonation. These intermediates can initiate cationic cascade reactions, leading to the formation of complex polycyclic frameworks. The compound’s reactivity is influenced by its unique structure, which allows it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide include other ynamides and N-propargyl amides. These compounds share similar structural features and reactivity patterns .
Uniqueness
What sets this compound apart is its specific combination of a cyclopropyl group and a carbamoyl group attached to the ethyl chain. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-(3-amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-10(14)12-8(6-9(11)13)7-4-5-7/h7-8H,4-6H2,1H3,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYCJNXCCBMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)N)C1CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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